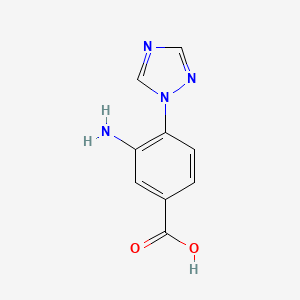

3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid

Description

Properties

IUPAC Name |

3-amino-4-(1,2,4-triazol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-7-3-6(9(14)15)1-2-8(7)13-5-11-4-12-13/h1-5H,10H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNOTQAFLGSXAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)N2C=NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001251915 |

Source

|

| Record name | 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001251915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167627-00-1 |

Source

|

| Record name | 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167627-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001251915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The elucidated pathway commences with the nitration of 4-fluorobenzoic acid, followed by a nucleophilic aromatic substitution with 1,2,4-triazole, and concludes with the reduction of the nitro group. This guide offers a detailed, step-by-step experimental protocol for each synthetic transformation, an in-depth discussion of the underlying reaction mechanisms, and justifications for the selection of reagents and reaction conditions. The content is structured to provide researchers and drug development professionals with the necessary technical insights for the successful laboratory-scale synthesis of this target molecule.

Introduction

Substituted benzoic acids incorporating nitrogen-rich heterocyclic moieties, such as 1,2,4-triazole, represent a privileged structural motif in modern medicinal chemistry. The unique electronic properties and hydrogen bonding capabilities of the triazole ring, coupled with the versatile functionality of the benzoic acid scaffold, have led to their exploration in a wide array of therapeutic areas. This compound, in particular, serves as a valuable building block for the synthesis of more complex pharmaceutical agents. Its trifunctional nature—an aromatic carboxylic acid, a primary amine, and a triazole ring—offers multiple points for chemical modification, enabling the generation of diverse compound libraries for biological screening.

This guide details a logical and efficient three-step synthesis of this compound, designed to be both reproducible and scalable for research purposes.

Overall Synthetic Strategy

The synthesis of this compound is strategically designed to proceed through three distinct and high-yielding steps. The pathway leverages readily available starting materials and employs well-established organic transformations.

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of 4-Fluoro-3-nitrobenzoic Acid

The initial step involves the regioselective nitration of 4-fluorobenzoic acid. The presence of the fluorine atom and the carboxylic acid group on the aromatic ring directs the incoming nitro group to the 3-position.

Mechanistic Rationale

The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution reaction. In this specific case, the carboxylic acid group is a meta-directing deactivator, while the fluorine atom is an ortho-, para-directing deactivator. The directing effects of these two substituents are in opposition. However, the strong activating effect of the para-fluoro substituent for electrophilic attack at the ortho position (position 3) overcomes the meta-directing influence of the carboxylic acid group. The reaction proceeds via the in-situ generation of the nitronium ion (NO₂⁺) from potassium nitrate and concentrated sulfuric acid.

Experimental Protocol

Materials:

-

4-Fluorobenzoic acid

-

Concentrated sulfuric acid (98%)

-

Potassium nitrate

-

Crushed ice

-

Distilled water

-

Toluene

Procedure:

-

In a round-bottom flask, carefully add 4-fluorobenzoic acid (1.0 eq) to chilled concentrated sulfuric acid.

-

While maintaining a low temperature with an ice bath, slowly add potassium nitrate (1.1 eq) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring.

-

Allow the resulting precipitate to stand, then collect the solid by vacuum filtration.

-

Wash the solid thoroughly with cold distilled water to remove any residual acid.

-

Dry the product, 4-fluoro-3-nitrobenzoic acid, under vacuum. Azeotropic distillation with toluene can be employed to ensure complete removal of water.

| Parameter | Value | Reference |

| Reaction Time | Overnight | [1] |

| Temperature | 0 °C to Room Temperature | [1] |

| Expected Yield | ~90% | [1] |

Part 2: Synthesis of 4-(1H-1,2,4-Triazol-1-yl)-3-nitrobenzoic Acid

This step involves the nucleophilic aromatic substitution (SNAr) of the fluorine atom in 4-fluoro-3-nitrobenzoic acid with 1,2,4-triazole. The electron-withdrawing nitro group ortho to the fluorine atom is crucial for activating the ring towards nucleophilic attack.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic nitrogen of 1,2,4-triazole attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The high electronegativity of the fluorine atom enhances the electrophilicity of the carbon center, facilitating this attack.[2] The negative charge of the Meisenheimer complex is delocalized onto the electron-withdrawing nitro group. In the subsequent elimination step, the fluoride ion is expelled, and the aromaticity of the ring is restored. A base is required to deprotonate the 1,2,4-triazole, generating a more potent nucleophile.

Experimental Protocol

Materials:

-

4-Fluoro-3-nitrobenzoic acid

-

1,2,4-Triazole

-

Potassium carbonate (or other suitable base)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Water

-

Hydrochloric acid (for acidification)

Procedure:

-

To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add 1,2,4-triazole (1.2 eq) and a base like potassium carbonate (2.0 eq).

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry to obtain 4-(1H-1,2,4-triazol-1-yl)-3-nitrobenzoic acid.

| Parameter | Value | Reference |

| Solvent | DMF or DMSO | [2] |

| Base | K₂CO₃ | [2] |

| Temperature | 80-100 °C | General SNAr conditions |

| Expected Yield | Moderate to high | General SNAr conditions |

Part 3: Synthesis of this compound

The final step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Mechanistic Rationale

Catalytic hydrogenation involves the use of a metal catalyst, typically palladium on carbon (Pd/C), to facilitate the reaction between hydrogen gas and the nitro compound. The nitro group is reduced in a stepwise manner, proceeding through nitroso and hydroxylamine intermediates, to ultimately yield the corresponding amine. This method is generally high-yielding and avoids the use of harsh reducing agents.

Experimental Protocol

Materials:

-

4-(1H-1,2,4-Triazol-1-yl)-3-nitrobenzoic acid

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas

-

Celite (optional)

Procedure:

-

Dissolve 4-(1H-1,2,4-triazol-1-yl)-3-nitrobenzoic acid (1.0 eq) in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

| Parameter | Value | Reference |

| Catalyst | 10% Pd/C | Standard reduction conditions |

| Hydrogen Pressure | 1-4 atm | Standard reduction conditions |

| Temperature | Room Temperature | Standard reduction conditions |

| Expected Yield | High | Standard reduction conditions |

Alternative Pathway: Synthesis from 3,4-Diaminobenzoic Acid

An alternative approach to the target molecule involves the construction of the triazole ring onto a pre-existing diaminobenzoic acid scaffold. This can be achieved by reacting 3,4-diaminobenzoic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by treatment with hydrazine.

Caption: Alternative synthesis pathway via triazole ring formation.

This method offers the advantage of potentially fewer steps. The reaction of the more nucleophilic 4-amino group with DMF-DMA forms an amidine intermediate, which then undergoes cyclization with hydrazine to form the 1,2,4-triazole ring.

Safety and Handling

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Potassium Nitrate: Oxidizing agent. Keep away from combustible materials.

-

4-Fluoro-3-nitrobenzoic Acid: Irritant. Avoid contact with skin and eyes.

-

1,2,4-Triazole: Harmful if swallowed.

-

Palladium on Carbon: Flammable solid. Handle in a well-ventilated area and avoid sources of ignition. It can be pyrophoric when dry.

-

Hydrogen Gas: Highly flammable. Use in a well-ventilated area and ensure all equipment is properly grounded.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all standard laboratory safety procedures.

Conclusion

The synthesis of this compound can be effectively achieved through a reliable three-step sequence starting from 4-fluorobenzoic acid. The pathway involves well-understood and high-yielding reactions, making it suitable for laboratory-scale preparation. The provided experimental protocols, along with the mechanistic insights, offer a solid foundation for researchers to synthesize this valuable building block for applications in drug discovery and medicinal chemistry. The alternative pathway from 3,4-diaminobenzoic acid presents a viable option that may warrant further investigation for process optimization.

References

- Kurasawa, Y., et al. (1985). Facile Synthesis of Novel 3-(4-Amino-5-methyl-4H-1,2,4-triazol-3-ylmethylene)-2-oxo-1,2,3,4-tetrahydroquinoxaline and Related Compounds. HETEROCYCLES, 23(2), 281.

-

MDPI. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. [Link]

-

NIH. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. [Link]

-

NIH. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. [Link]

-

NIH. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

-

NIH. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. [Link]

-

ResearchGate. (PDF) Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. [Link]

-

Sciencemadness.org. methyl 4-aminobenzoate synthesis report. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide combines experimentally determined properties of its closely related methyl ester, Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate, with computationally predicted data for the parent acid. This approach offers a robust foundational understanding for researchers engaging in the synthesis, characterization, and application of this compound. The guide details the compound's structural features, predicted and analogous physicochemical parameters, and outlines standardized experimental protocols for their empirical validation. The causality behind experimental choices and the importance of these properties in a drug development context are also discussed.

Introduction and Molecular Structure

This compound is a multifaceted organic molecule featuring a benzoic acid moiety substituted with both an amino group and a 1,2,4-triazole ring. This unique combination of functional groups imparts a range of chemical properties that are critical to its potential biological activity and formulation development. The presence of the acidic carboxylic acid group, the basic amino group, and the aromatic, nitrogen-rich triazole ring suggests a complex acid-base chemistry, varied solubility profile, and the potential for multiple intermolecular interactions.

Understanding the physicochemical properties of this molecule is a critical first step in any research and development endeavor. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and stability.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the available and predicted physicochemical properties for this compound and its methyl ester.

| Property | This compound (Predicted/Inferred) | Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate (Experimental) | Justification for Comparison |

| Molecular Formula | C₉H₈N₄O₂ | C₁₀H₁₀N₄O₂ | The free acid is the parent compound for the methyl ester. |

| Molecular Weight | 204.19 g/mol | 218.21 g/mol | Provides a baseline for stoichiometric calculations. |

| Melting Point | Not available (Predicted to be >200 °C due to strong intermolecular H-bonding) | 139-142 °C[1] | The free acid is expected to have a significantly higher melting point due to the ability of the carboxylic acid to form strong hydrogen-bonded dimers. |

| Boiling Point | Not available (Decomposes before boiling) | Not available | High molecular weight and polar functional groups suggest a very high boiling point, likely with decomposition. |

| Solubility | Predicted to be sparingly soluble in water and polar organic solvents. | Soluble in hot water up to 50 mg/mL (for the related 3-Amino-1,2,4-triazole)[2]. Specific data for the methyl ester is not available. | The presence of both acidic and basic groups suggests pH-dependent aqueous solubility. The triazole and amino groups contribute to polarity. |

| pKa | Predicted multiple pKa values due to the carboxylic acid, amino group, and triazole ring. | Not applicable | The carboxylic acid will have an acidic pKa, while the amino group and triazole nitrogens will have basic pKa values. These are crucial for understanding ionization at physiological pH. |

| LogP (Octanol/Water) | Predicted to be lower than the methyl ester. | 1.2 (XLogP3)[1] | The free acid is more polar than the methyl ester, leading to a lower LogP value, which has implications for membrane permeability. |

Experimental Protocols for Physicochemical Characterization

To empirically validate the predicted properties and gain a comprehensive understanding of the compound, the following experimental protocols are recommended.

Determination of Melting Point

Methodology: Differential Scanning Calorimetry (DSC) is the preferred method for its accuracy and the small amount of sample required.

Step-by-Step Protocol:

-

Calibrate the DSC instrument using indium and zinc standards.

-

Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Causality: DSC provides a precise thermodynamic measurement of the melting transition, which is a key indicator of purity. A sharp melting peak suggests high purity, while a broad peak may indicate the presence of impurities.

Caption: Workflow for Melting Point Determination by DSC.

Determination of Aqueous Solubility

Methodology: The shake-flask method is the gold standard for determining thermodynamic solubility.

Step-by-Step Protocol:

-

Add an excess amount of the compound to a known volume of purified water (and relevant buffers, e.g., pH 5.0, 7.4, 9.0) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge or filter the samples to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality: This method determines the saturation point of the compound in a given solvent, which is a critical parameter for oral absorption and the development of parenteral formulations.

Determination of pKa

Methodology: Potentiometric or spectrophotometric titration are standard methods. Given the chromophores in the molecule, spectrophotometric titration is a strong candidate.

Step-by-Step Protocol (Spectrophotometric):

-

Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 12).

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

-

Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same total compound concentration but different pH.

-

Record the UV-Vis spectrum of each solution.

-

Plot the absorbance at a wavelength where the ionized and unionized species have different absorbances against pH.

-

The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Causality: The pKa values are fundamental to predicting the ionization state of the molecule at different physiological pHs, which in turn influences its solubility, permeability, and interaction with biological targets.

Caption: Workflow for Spectrophotometric pKa Determination.

Determination of LogP

Methodology: The shake-flask method using n-octanol and water is the traditional approach.

Step-by-Step Protocol:

-

Prepare a stock solution of the compound in either n-octanol or water.

-

Add a known volume of the stock solution to a vial containing a known volume of the other immiscible solvent.

-

Shake the vial vigorously for a set period to allow for partitioning, then allow the layers to separate (centrifugation can aid separation).

-

Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Causality: LogP is a key indicator of a molecule's lipophilicity and its ability to permeate biological membranes. It is a critical parameter in predicting oral absorption and CNS penetration.

Stability Profile

The stability of this compound should be assessed under various stress conditions to understand its degradation pathways and establish appropriate storage and handling conditions.

Recommended Stability Studies:

-

pH Stability: Incubate the compound in a series of buffers at different pH values (e.g., acidic, neutral, and basic) and at elevated temperatures. Analyze for degradation over time using a stability-indicating HPLC method.

-

Oxidative Stability: Expose the compound to an oxidizing agent, such as hydrogen peroxide, and monitor for degradation.

-

Photostability: Expose the solid material and solutions of the compound to controlled light conditions (as per ICH Q1B guidelines) and assess for degradation.

-

Thermal Stability: Use thermogravimetric analysis (TGA) to determine the decomposition temperature of the solid material.

Spectroscopic Characterization

For unambiguous identification and structural confirmation, a full suite of spectroscopic data should be acquired.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Will provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the molecule.

-

Mass Spectrometry (MS): Will confirm the molecular weight and can provide fragmentation patterns useful for structural elucidation. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Infrared (IR) Spectroscopy: Will identify the key functional groups present, such as the carboxylic acid O-H and C=O stretches, the N-H stretches of the amino group, and the characteristic vibrations of the aromatic and triazole rings.

Conclusion

While direct experimental data for this compound is not widely available in the public domain, a comprehensive physicochemical profile can be initiated through a combination of data from its methyl ester and computational predictions. This guide provides a framework for understanding the key properties of this molecule and outlines the standard, validated experimental protocols necessary for their empirical determination. A thorough characterization of these physicochemical properties is an indispensable component of any research and development program aimed at exploring the therapeutic potential of this promising heterocyclic compound.

References

-

Protocol Online. (2009, December 22). Info about 3-Amino-1,2,4-triazole (3-AT) - General Lab Techniques. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanisms of Action of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic Acid

Abstract

This technical guide provides a comprehensive exploration of the potential mechanisms of action for the novel compound, 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid. While direct experimental data on this specific molecule is nascent, its structural composition, featuring a 3-amino-1,2,4-triazole core linked to a benzoic acid moiety, allows for scientifically grounded hypotheses regarding its biological activity. Drawing upon extensive research into structurally related compounds, this document will delve into putative signaling pathways and molecular targets. The primary focus will be on its potential as an anticancer agent, with a particular emphasis on the inhibition of key enzymes such as Poly(ADP-ribose) polymerase (PARP) and its potential role in inducing apoptosis and inhibiting angiogenesis. This guide is intended for researchers, scientists, and professionals in the field of drug development who are investigating novel therapeutic agents.

Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Its unique structural features, including hydrogen bonding capacity and dipole character, enable it to interact with a wide array of biological targets with high affinity.[1] Derivatives of 1,2,4-triazole have been successfully developed into drugs with antifungal, antibacterial, antiviral, anticonvulsant, analgesic, and anti-inflammatory properties.[1][2][3]

In the realm of oncology, the 1,2,4-triazole moiety has emerged as a critical pharmacophore in the design of novel anticancer agents.[4][5][6] The structural backbone of this compound combines the biologically active 3-amino-1,2,4-triazole core with a benzoic acid derivative, suggesting a potential for multifaceted anticancer activity. This guide will explore the most probable mechanisms through which this compound may exert its therapeutic effects.

Putative Anticancer Mechanisms of Action

Based on the known biological activities of its constituent moieties, this compound is hypothesized to exhibit its anticancer effects through several key mechanisms:

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for DNA single-strand break repair.[7][8] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[8][9]

Several novel 1,2,4-triazole derivatives have been identified as potent PARP inhibitors.[7][10] For instance, Talazoparib (BMN 673), a highly potent PARP-1/2 inhibitor, features a triazole ring that plays a key role in its binding to the enzyme.[7] Furthermore, recent studies have explored indolyl-1,2,4-triazole hybrids as dual inhibitors of EGFR and PARP-1, demonstrating the versatility of this scaffold in targeting key cancer-related enzymes.[10]

The presence of the 1,2,4-triazole ring in this compound strongly suggests its potential to function as a PARP inhibitor. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, interacting with key residues in the NAD+ binding pocket of PARP.

Diagram: Proposed PARP Inhibition Pathway

Caption: Proposed mechanism of PARP inhibition leading to apoptosis in BRCA-deficient cancer cells.

Induction of Apoptosis

Several studies on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have demonstrated their ability to induce apoptosis in cancer cells.[5] For example, specific hybrids were shown to inhibit the proliferation of MCF-7 breast cancer cells by triggering programmed cell death.[5] The exact signaling pathways leading to apoptosis can vary, but often involve the activation of caspases and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

The 3-amino-1,2,4-triazole moiety itself has been associated with cytotoxic effects that could be linked to apoptosis.[4] It is plausible that this compound could initiate the intrinsic or extrinsic apoptotic pathways, leading to the elimination of cancer cells.

Antiangiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The 3-amino-1,2,4-triazole core has been identified in compounds exhibiting antiangiogenic properties.[4][6] By inhibiting the formation of new blood vessels, these compounds can effectively starve tumors of the nutrients and oxygen they need to grow. The mechanism of antiangiogenic action could involve the inhibition of key signaling molecules such as Vascular Endothelial Growth Factor (VEGF) or its receptors.

Other Potential Mechanisms

Beyond its direct anticancer effects, the structural features of this compound suggest other potential biological activities:

-

Enzyme Inhibition: The 1,2,4-triazole ring is a known chelator of metal ions and can interact with the active sites of various enzymes.[5] For instance, in aromatase inhibitors, the triazole ring chelates the heme iron, thereby blocking estrogen production.[5] It is also known that 3-amino-1,2,4-triazole can inhibit metalloprotein enzymes and catalase.[11]

-

Inhibition of Heme Synthesis: 3-amino-1,2,4-triazole is a known inhibitor of heme synthesis.[12][13] This inhibition can lead to a reduction in adipogenesis and has been shown to induce fat loss in mice.[12] While this mechanism is more directly related to metabolic diseases, its potential downstream effects in cancer metabolism warrant further investigation.

Experimental Validation Protocols

To validate the hypothesized mechanisms of action for this compound, a series of in vitro and in vivo experiments are proposed.

In Vitro Cytotoxicity and Apoptosis Assays

Objective: To determine the cytotoxic effects of the compound on various cancer cell lines and to confirm the induction of apoptosis.

Protocol:

-

Cell Culture: Culture a panel of cancer cell lines (e.g., MCF-7, HCT-116, and a BRCA-deficient line like Capan-1) and a normal cell line (e.g., RPE-1) in appropriate media.

-

MTT Assay: Treat cells with increasing concentrations of the compound for 24, 48, and 72 hours. Assess cell viability using the MTT assay to determine the IC50 values.

-

Annexin V-FITC/PI Staining: Treat cells with the compound at its IC50 concentration. Stain with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify apoptotic and necrotic cells.

-

Western Blot Analysis: Analyze the expression levels of key apoptotic proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax) in treated and untreated cells.

Diagram: Experimental Workflow for In Vitro Analysis

Caption: Workflow for assessing cytotoxicity and apoptosis induction in vitro.

PARP Inhibition Assays

Objective: To determine if the compound inhibits PARP activity.

Protocol:

-

PARP Activity Assay (Cell-based): Use a commercially available ELISA-based kit to measure the level of poly(ADP-ribose) (PAR) in cancer cells treated with the compound and a DNA-damaging agent (e.g., hydrogen peroxide).

-

PARP Enzyme Inhibition Assay (Biochemical): Perform a direct enzyme inhibition assay using purified PARP-1 enzyme, NAD+, and activated DNA. Measure the incorporation of biotinylated NAD+ to assess enzyme activity in the presence of the inhibitor.

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of the compound in a living organism.

Protocol:

-

Animal Model: Implant human cancer cells (e.g., a BRCA-deficient cell line) subcutaneously into immunodeficient mice.

-

Treatment: Once tumors are established, treat mice with the compound via oral gavage or intraperitoneal injection daily for a specified period. Include a vehicle control group and a positive control group (e.g., a known PARP inhibitor).

-

Tumor Measurement: Measure tumor volume and body weight regularly.

-

Histological Analysis: At the end of the study, excise tumors for histological and immunohistochemical analysis of proliferation (Ki-67) and apoptosis (TUNEL) markers.

Data Summary and Interpretation

The following table summarizes the expected outcomes from the proposed experiments, which would support the hypothesized mechanisms of action.

| Experiment | Parameter Measured | Expected Outcome for an Active Compound | Mechanism Supported |

| MTT Assay | IC50 values | Low IC50 in cancer cells, high IC50 in normal cells | Cytotoxicity |

| Annexin V/PI | Percentage of apoptotic cells | Significant increase in apoptotic cells | Induction of Apoptosis |

| Western Blot | Protein expression | Increased cleaved Caspase-3 and Bax; decreased Bcl-2 | Induction of Apoptosis |

| PARP Activity Assay | PAR levels | Decreased PAR levels in treated cells | PARP Inhibition |

| Xenograft Study | Tumor volume | Significant reduction in tumor growth | In vivo Antitumor Efficacy |

Conclusion

While further direct experimental evidence is required, the chemical structure of this compound provides a strong rationale for its investigation as a novel anticancer agent. The presence of the 1,2,4-triazole scaffold suggests a high probability of activity as a PARP inhibitor, a mechanism of significant clinical relevance. Furthermore, the established pro-apoptotic and antiangiogenic activities of related compounds provide additional avenues for its potential therapeutic action. The experimental protocols outlined in this guide offer a clear path forward for the comprehensive evaluation of this promising molecule.

References

- Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Publishing.

- Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. PubMed.

- Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PMC - NIH.

- 3-Amino-1,2,4-Triazole Induces Quick and Strong Fat Loss in Mice with High Fat-Induced Metabolic Syndrome. PubMed.

- Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. ResearchGate.

- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. NIH.

- The effect of 3-amino-1,2,4-triazole on the phenobarbtial-induced formation of hepatic microsomal membranes. PubMed.

- Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles. NIH.

- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASAYAN Journal.

- 3-Amino-1,2,4-triazole Is an Inhibitor of Protein Synthesis on Mitoribosomes in Neurospora Crassa. PubMed.

- Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. ACS Omega.

- Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. PubMed.

- Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. MDPI.

- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC - NIH.

- Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. PubMed.

- Inhibition of some metalloprotein enzymes by 3-amino-1,2,4-triazole. Scilit.

- An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central.

- 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate.

- Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. PMC - NIH.

- Perspectives on PARP Inhibitor Combinations for Ovarian Cancer. ResearchGate.

- The Role of PARP Inhibitors in Ovarian Cancer: An Emerging Picture. EMJ.

- 3-(1-Adamantyl)-4-amino-1-(2-benzoyl-1-phenylethyl)-1H-1,2,4-triazol-5(4H)-thione. PMC.

- Synthesis of 3-amino-1, 2, 4-triazolylalanine from 3-amino-1, 2, 4-triazole in plants. Semantic Scholar.

- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate.

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scilit.com [scilit.com]

- 12. 3-Amino-1,2,4-Triazole Induces Quick and Strong Fat Loss in Mice with High Fat-Induced Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-Amino-1,2,4-triazole is an inhibitor of protein synthesis on mitoribosomes in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS 1343087-90-0): A Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS 1343087-90-0) is a heterocyclic organic compound that has emerged as a valuable building block in medicinal chemistry. Its unique structure, combining the pharmacologically significant 1,2,4-triazole ring with an aminobenzoic acid moiety, presents a versatile scaffold for the synthesis of novel therapeutic agents. While extensive research on this specific molecule is nascent, the well-documented biological activities of its constituent components suggest its potential in the development of a wide range of pharmaceuticals. This technical guide provides a comprehensive overview of the known properties of the 1,2,4-triazole and aminobenzoic acid cores, prospective synthesis routes, and potential therapeutic applications of derivatives of 3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid. Furthermore, it outlines hypothetical experimental workflows for the biological evaluation of this compound and its analogues, offering a roadmap for researchers in the field.

Chemical Properties and Identification

| Property | Value | Source |

| CAS Number | 1343087-90-0 | |

| Chemical Name | 3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Molecular Formula | C₉H₈N₄O₂ | |

| Molecular Weight | 204.19 g/mol | |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)N)N2C=NC=N2 | |

| Physical Description | Solid (predicted) | N/A |

| Solubility | Soluble in organic solvents such as DMSO and DMF (predicted) | N/A |

| Purity | Typically available at ≥95% for research purposes |

The 1,2,4-Triazole and Aminobenzoic Acid Pharmacophores: A Foundation for Diverse Biological Activity

The therapeutic potential of 3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid can be inferred from the well-established pharmacological profiles of its core components: the 1,2,4-triazole ring and the aminobenzoic acid moiety.

The 1,2,4-triazole nucleus is a prevalent scaffold in a multitude of clinically approved drugs and investigational compounds. This five-membered heterocycle, containing three nitrogen atoms, is known to participate in hydrogen bonding and other non-covalent interactions with various biological targets. Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of activities, including:

-

Antifungal: The triazole ring is the cornerstone of azole antifungals, which inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungal cell membranes.

-

Antimicrobial: Various 1,2,4-triazole derivatives have shown potent activity against a range of bacteria.

-

Anticancer: Certain triazole-containing compounds have exhibited significant antiproliferative effects, with some acting as angiogenesis inhibitors.

-

Anticonvulsant: The triazole scaffold is present in several anticonvulsant drugs, suggesting its interaction with central nervous system targets.

-

Anti-inflammatory and Analgesic: A number of 1,2,4-triazole derivatives have been reported to possess anti-inflammatory and analgesic properties.

Similarly, the aminobenzoic acid framework is a key structural element in various bioactive molecules. For instance, para-aminobenzoic acid (PABA) is a precursor for folate synthesis in bacteria, and its analogues, the sulfonamides, are classic antibacterial agents. The amino and carboxylic acid groups provide handles for further chemical modification, allowing for the exploration of a wide chemical space.

The combination of these two pharmacophores in 3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid suggests its potential as a versatile starting material for the development of novel drugs with a range of therapeutic applications.

Synthesis and Characterization

A common approach involves the cyclization of a benzoic acid derivative. A potential synthetic pathway is outlined below:

Caption: Proposed synthetic pathway for 3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Characterization of the synthesized compound would typically involve a suite of spectroscopic and analytical techniques to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of characteristic protons and carbons of the triazole and benzoic acid moieties.

-

Infrared (IR) Spectroscopy: To identify functional groups such as N-H (amine), C=O (carboxylic acid), and C=N (triazole ring).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Elemental Analysis: To confirm the elemental composition (C, H, N, O).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Prospective Biological Applications and Experimental Workflows

Given the known activities of its core structures, 3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid and its derivatives are promising candidates for screening in a variety of biological assays. Below are hypothetical experimental workflows for investigating its potential in key therapeutic areas.

Antimicrobial Activity Screening

Rationale: The 1,2,4-triazole scaffold is a well-established pharmacophore in antimicrobial agents.

Experimental Protocol:

-

Preparation of Stock Solution: Dissolve the compound in a suitable solvent like DMSO to a concentration of 10 mg/mL.

-

Microorganism Strains: Utilize a panel of clinically relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Broth Microdilution Assay:

-

Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates at the optimal temperature for the growth of the microorganism.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

-

-

Data Analysis: Compare the MIC values with those of standard antimicrobial drugs.

Caption: Workflow for antimicrobial activity screening.

Anticancer Activity Screening

Rationale: The 1,2,4-triazole moiety is present in several compounds with demonstrated anticancer and antiangiogenic properties.

Experimental Protocol:

-

Cell Lines: Use a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).

-

Cell Viability Assay (e.g., MTT or XTT assay):

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the compound for a specified duration (e.g., 48 or 72 hours).

-

Add the MTT or XTT reagent and incubate to allow for the formation of formazan.

-

Measure the absorbance at the appropriate wavelength to determine cell viability.

-

-

IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

-

Mechanism of Action Studies (if active): Further investigate the mechanism of cell death (e.g., apoptosis assays, cell cycle analysis).

Caption: Workflow for anticancer activity screening.

Future Directions and Conclusion

3-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid represents a promising starting point for the design and synthesis of novel bioactive molecules. The presence of both the 1,2,4-triazole and aminobenzoic acid scaffolds within a single, relatively simple structure provides a rich platform for chemical elaboration. Future research should focus on the synthesis of a library of derivatives by modifying the amino and carboxylic acid functional groups to explore the structure-activity relationships.

References

- Siddiqui, A. A., Mishra, R., Kumar, R., Rashid, M., & Khaidem, S. (n.d.). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research.

- Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.

-

Arctom. (n.d.). CAS NO. 1343087-90-0 | 3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid. Retrieved from [Link]

- Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 43, 116271.

- Abdel-Gawad, H., et al. (2020). Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds.

- Prachand, S. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- triazole-3-thiol derivatives and Antifungal activity.

- Al-Sanea, M. M., et al. (2021).

- Al-Obaidi, A. S. M., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.

- Khan, I., et al. (2020). A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents. Scientific Reports, 10(1), 9091.

- Zhang, Z., et al. (2006). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules, 11(4), 277-286.

- Islam, M. R., et al. (2019). Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. Journal of Pharmacy and Pharmacology, 71(9), 1400-1411.

- Pobozan, T., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3804.

- Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. International Journal of Pharmaceutical Sciences and Research.

- Gumrukcuoglu, N. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.

- Kumar, G. S., & Aisen, P. (1980). 3-Amino-1,2,4-triazole is an inhibitor of protein synthesis on mitoribosomes in Neurospora crassa. Biochimica et Biophysica Acta (BBA) - General Subjects, 607(2), 339-349.

- Kavitha, C., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity.

- Yüksek, H., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 825-832.

- Koci, J., et al. (2020). 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases. Antibiotics, 9(4), 149.

The Emerging Potential of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This technical guide delves into the promising, yet underexplored, class of compounds derived from the 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid core. This scaffold represents a thoughtful amalgamation of the biologically versatile 1,2,4-triazole ring and the well-established pharmacophoric features of aminobenzoic acids. While direct literature on this specific heterocyclic system is nascent, this guide will synthesize available information on its constituent moieties to project its therapeutic potential and provide a comprehensive roadmap for its synthesis, derivatization, and biological evaluation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals poised to investigate this novel chemical space.

Introduction: The Rationale for a Fused Pharmacophore Approach

The 1,2,4-triazole nucleus is a five-membered heterocycle with three nitrogen atoms that is a prominent feature in a multitude of clinically approved drugs.[1] Its prevalence stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets.[2] This, coupled with its metabolic stability and favorable pharmacokinetic profile, has rendered it a key component in compounds with a wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2]

On the other hand, the aminobenzoic acid framework is a classic pharmacophore, with p-aminobenzoic acid (PABA) being a well-known essential nutrient for some bacteria. Derivatives of aminobenzoic acid have been explored for various therapeutic applications. The strategic placement of an amino group and a carboxylic acid on a benzene ring provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

The fusion of these two pharmacophores into the this compound scaffold presents an exciting opportunity for the development of novel therapeutic agents. The triazole moiety can enhance solubility and target binding, while the aminobenzoic acid portion offers a versatile platform for derivatization to modulate activity and selectivity.[3] This guide will explore the potential of this synergistic combination.

Synthesis of the Core Scaffold and its Derivatives

Proposed Synthesis of the Core Scaffold

The key to constructing the target scaffold is the strategic formation of the 1,2,4-triazole ring onto a functionalized benzoic acid precursor. A logical starting point is 3-amino-4-nitrobenzoic acid, which can be elaborated to the key intermediate, 3,4-diaminobenzoic acid, followed by cyclization to form the triazole ring.

Caption: Proposed synthetic pathway for the core scaffold.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 3,4-Diaminobenzoic acid from 3-Amino-4-nitrobenzoic acid.

-

To a solution of 3-amino-4-nitrobenzoic acid in ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3,4-diaminobenzoic acid.

-

-

Step 2: Synthesis of N'-(4-amino-3-carboxyphenyl)-N,N-dimethylformimidamide.

-

Suspend 3,4-diaminobenzoic acid in N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess DMF-DMA under reduced pressure to obtain the crude formimidamide derivative.

-

-

Step 3: Synthesis of this compound.

-

Dissolve the crude N'-(4-amino-3-carboxyphenyl)-N,N-dimethylformimidamide in glacial acetic acid.

-

Add hydrazine hydrate to the solution and heat the mixture at reflux for several hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry to afford the title compound.

-

Derivatization Strategies

The this compound scaffold offers two primary handles for derivatization: the amino group and the carboxylic acid group. This allows for the creation of a diverse library of compounds to probe SAR.

Caption: Potential points of derivatization on the core scaffold.

Experimental Protocol: General Procedure for Amide Coupling (Derivatization of the Carboxylic Acid)

-

To a solution of this compound in an appropriate solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HBTU, or EDC) and a base (e.g., DIPEA or triethylamine).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the desired amine (1.1 equivalents) and continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by diluting with an organic solvent and washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Projected Biological Activities and Mechanistic Insights

Based on the extensive literature on related 1,2,4-triazole and aminobenzoic acid derivatives, it is plausible to project a range of biological activities for this novel class of compounds.

Anticancer Potential

Numerous 1,2,4-triazole-containing compounds have demonstrated significant anticancer activity. For instance, hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have shown potent inhibitory activities against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).[4][5] The proposed mechanism for some of these compounds involves the induction of apoptosis.[4] Furthermore, various 3-amino-1,2,4-triazole derivatives have also been reported as potential anticancer agents, with some exhibiting antiangiogenic properties.[6][7]

Hypothetical Signaling Pathway for Anticancer Activity

Caption: A generalized pathway for apoptosis induction.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized derivatives for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC50 value for each compound.

Table 1: Hypothetical Anticancer Activity Data

| Compound ID | Modification | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT-116 |

| Core Scaffold | - | >100 | >100 |

| Derivative 1 | R-CO-NH- | 15.2 | 20.5 |

| Derivative 2 | R'-SO2-NH- | 10.8 | 18.3 |

| Derivative 3 | -COO-R'' | 25.6 | 30.1 |

| Doxorubicin | (Control) | 0.5 | 0.8 |

Antimicrobial and Antifungal Activity

The 1,2,4-triazole moiety is the cornerstone of several clinically used antifungal agents (e.g., fluconazole, itraconazole). These drugs typically act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis. It is highly probable that derivatives of this compound will exhibit antifungal activity.[8] Additionally, various 1,2,4-triazole derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microplate.

-

Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).

-

Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 2: Hypothetical Antimicrobial Activity Data

| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| Core Scaffold | >128 | >128 | >128 |

| Derivative 4 | 16 | 32 | 8 |

| Derivative 5 | 32 | 64 | 16 |

| Ciprofloxacin | (Bacterial Control) | 0.5 | N/A |

| Fluconazole | (Fungal Control) | N/A | 1 |

Anti-inflammatory Potential

Certain 1,2,4-triazole derivatives have been reported to possess anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes. Given that some non-steroidal anti-inflammatory drugs (NSAIDs) have an acidic functional group, the carboxylic acid moiety of the core scaffold could be beneficial for this activity.

Experimental Protocol: In Vitro COX Inhibition Assay

-

Utilize a commercially available COX-1/COX-2 inhibition assay kit.

-

Incubate the respective enzyme with the test compounds at various concentrations.

-

Add arachidonic acid to initiate the enzymatic reaction.

-

Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.

-

Calculate the percentage of COX inhibition and determine the IC50 values.

Conclusion and Future Directions

The this compound scaffold represents a promising, albeit underexplored, area for the discovery of new therapeutic agents. By leveraging the known biological activities of its constituent 1,2,4-triazole and aminobenzoic acid moieties, a strong rationale exists for its investigation as a source of novel anticancer, antimicrobial, and anti-inflammatory compounds. This technical guide provides a foundational framework for the synthesis, derivatization, and biological evaluation of this compound class. Future research should focus on the successful synthesis of the core scaffold, the generation of a diverse chemical library through systematic derivatization, and comprehensive biological screening to elucidate the structure-activity relationships and identify lead compounds for further development.

References

- Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. PubMed.

- Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Publishing.

- New 1H-1,2,4-Triazolyl Deriv

- Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)

- Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. PMC - NIH.

- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASAYAN Journal of Chemistry.

- Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds.

- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol deriv

- Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC - NIH.

- Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PMC - NIH.

-

Synthesis of Fused Bicyclic[2][4][6]-Triazoles from Amino Acids. ACS Publications.

- Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. PubMed - NIH.

- Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC - PubMed Central.

- Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjug

- Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry.

- (PDF) Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism.

- Investigation Of The Analgesic And Anti-Inflammatory Activity Of A Newly Synthesized 1,2,3-Triazole Derivative.

- Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Deriv

- Synthesis and anti-inflammatory and analgesic activity of some 3-(1-adamantyl)-4-substituted-5-mercapto-1,2,4-triazoles. PubMed.

- Design, synthesis and molecular docking of some new 1,2,4-triazolobenzimidazol-3-yl acetohydrazide derivatives with anti-inflamm

- Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC - PubMed Central.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 4-Hydrazinobenzoic Acid | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid structural analogs

An In-depth Technical Guide to the Design, Synthesis, and Application of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic Acid Structural Analogs

Authored by a Senior Application Scientist

Foreword: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents often leads us to the strategic combination of "privileged scaffolds"—molecular frameworks that are known to interact with multiple biological targets. The this compound core is a quintessential example of such a design strategy. It marries the structural rigidity and hydrogen bonding capabilities of the 1,2,4-triazole ring with the versatile functionality of aminobenzoic acid. Triazole moieties are integral to a wide array of pharmaceuticals, valued for their metabolic stability and ability to engage in various noncovalent interactions.[1][2] Similarly, aminobenzoic acid derivatives are well-established building blocks in drug development, offering clear vectors for synthetic modification and interaction with biological systems.[3][4]

This guide provides an in-depth exploration of the structural analogs derived from this core. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale—the "why" behind the "how." We will delve into the strategic design of these analogs, robust synthetic methodologies, and the systematic evaluation of their biological potential, with a focus on anticancer and antioxidant activities.

Part 1: Strategic Design and Synthesis of Analogs

The core structure of this compound presents three primary loci for chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies:

-

The Carboxylic Acid Group: Can be converted to esters, amides, or hydrazides to modulate solubility, cell permeability, and target engagement.

-

The Amino Group: Can be acylated, alkylated, or used as a handle to introduce diverse substituents, influencing the electronic and steric profile of the molecule.

-

The Benzoic Acid Ring: Aromatic substitution can alter the molecule's conformation and electronic properties, impacting target binding and pharmacokinetics.

General Synthetic Workflow

The synthesis of these analogs typically follows a convergent approach, where key intermediates are prepared and then combined in the final steps. This allows for the rapid generation of a diverse set of compounds. A common strategy involves the initial synthesis of a substituted aminobenzoic acid core, followed by the construction of the triazole ring.

Below is a generalized workflow for the synthesis of these analogs.

Caption: Generalized synthetic workflow for analog generation.

Field-Proven Synthetic Protocol: Synthesis of Amide Analogs

This protocol provides a robust method for synthesizing amide derivatives from the core this compound. The choice of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is critical; they work in tandem to form an activated ester intermediate that readily reacts with a primary or secondary amine, minimizing side reactions and maximizing yield. This is a standard and highly trusted method in peptide and medicinal chemistry for its efficiency and mild reaction conditions.[1]

Step 1: Synthesis of 4-(1H-1,2,4-triazol-1-yl)-3-nitrobenzoic acid

-

To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq) in dimethylformamide (DMF), add 1H-1,2,4-triazole (1.2 eq) and potassium carbonate (K₂CO₃) (2.5 eq).

-

Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify with 2N HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield the desired product.

Step 2: Synthesis of this compound

-

Suspend 4-(1H-1,2,4-triazol-1-yl)-3-nitrobenzoic acid (1.0 eq) in ethanol.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

-

Reflux the mixture for 3-5 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction, and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to give the core amino acid intermediate.

Step 3: Amide Coupling to Generate Analogs

-

Dissolve the this compound (1.0 eq) in DMF.

-

Add EDC (1.5 eq), HOBt (1.2 eq), and a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

-

Add the desired primary or secondary amine (1.2 eq).

-

Continue stirring at room temperature for 12-24 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

The organic layer is washed sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final amide analog.

-

Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5][6]

Part 2: Biological Evaluation and Structure-Activity Relationships (SAR)

Analogs of the core scaffold have demonstrated a remarkable breadth of biological activities. The systematic evaluation of these compounds is crucial for identifying lead candidates and understanding the SAR.

Anticancer Activity

Derivatives of the closely related 4-(1H-1,2,4-triazol-1-yl)benzoic acid have shown potent cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer.[6][7]

Mechanism of Action: Studies have indicated that potent analogs in this class exert their anticancer effects by inducing apoptosis.[1][7] This programmed cell death is a critical pathway to target in cancer therapy, as it eliminates malignant cells without inducing an inflammatory response.

Caption: Proposed apoptotic pathway induced by active analogs.

SAR Insights:

-

Isothiocyanate and Nitrobenzylidene Groups: The incorporation of isothiocyanate and nitrobenzylidene moieties has been shown to be beneficial for cytotoxic activity.[1] These groups are electrophilic and can form covalent bonds with target proteins, leading to irreversible inhibition.

-

Substituent Position: The substitution pattern on the phenyl ring of the benzoic acid is critical. Electron-withdrawing groups can enhance activity, potentially by improving target binding interactions.

-

3-Amino Group Substitution: In a study of 3-amino-1,2,4-triazole derivatives, a 3-bromophenylamino moiety at this position showed a clear beneficial effect on anticancer activity.[8][9]

Table 1: In Vitro Cytotoxicity of Representative 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids [6][7]

| Compound ID | Modification | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |

| Doxorubicin | Reference Drug | 19.7 | 22.6 |

| Analog 2 | Isothiocyanate Moiety | 15.6 | 18.2 |

| Analog 5 | Nitrobenzylidene Moiety | 17.2 | 19.5 |

| Analog 14 | Substituted Benzylidene | 16.4 | 18.9 |

| Analog 15 | Substituted Benzylidene | 16.8 | 19.1 |

Note: Data is adapted from studies on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which serve as a close proxy for the target scaffold.

Antioxidant Activity

Oxidative stress is implicated in numerous pathologies, making antioxidant agents valuable therapeutic candidates. Hybrid analogs of 4-(1H-triazol-1-yl)benzoic acid have demonstrated significant radical scavenging properties.[5][10]

Evaluation Protocols:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to the DPPH assay, this measures the scavenging of the ABTS radical cation.

Mechanistic Insights: Theoretical studies (DFT) suggest that these compounds can act as antioxidants through several mechanisms, including Hydrogen Atom Transfer (HAT), Sequential Electron Transfer Proton Transfer (SETPT), and Sequential Proton Loss Electron Transfer (SPLET).[10] The operative mechanism is often dependent on the solvent and the specific structure of the analog.

Table 2: Antioxidant Activity of Representative 4-(1H-triazol-1-yl)benzoic Acid Hybrids [10]

| Compound ID | DPPH Scavenging (%) at 100 µg/mL | ABTS Scavenging (%) at 100 µg/mL |

| BHA | 95.02 ± 0.74 | 96.18 ± 0.33 |

| Parent 1 | 89.95 ± 0.34 | 88.59 ± 0.13 |

| Parent 2 | N/A | 62.00 ± 0.24 |

| Analog 5 | Good Activity | Good Activity |

| Analog 9 | Good Activity | Good Activity |

Note: BHA (Butylated hydroxyanisole) is a standard antioxidant reference.

Anticonvulsant Activity

Recent studies have explored N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives for anticonvulsant properties. Potent compounds were found to bind to GABAₐ receptors and increase the content of the inhibitory neurotransmitter GABA in the brain.[11] This highlights another promising therapeutic avenue for this scaffold, leveraging its ability to cross the blood-brain barrier and modulate CNS targets.

Part 3: Experimental Workflows and Validation

A self-validating system is crucial for ensuring the trustworthiness of experimental results. This involves rigorous characterization at each synthetic step and the use of appropriate positive and negative controls in all biological assays.

Caption: Integrated workflow from synthesis to lead identification.

Conclusion and Future Perspectives

The this compound scaffold is a highly versatile and promising platform for the development of new therapeutic agents. The synthetic accessibility and the wide range of demonstrated biological activities—from anticancer to antioxidant and anticonvulsant—make it a focal point for ongoing drug discovery efforts.

Future work should focus on:

-

Lead Optimization: Systematically modifying the most potent compounds to improve efficacy, selectivity, and pharmacokinetic properties.

-

Target Identification: Elucidating the specific molecular targets for the most active compounds to better understand their mechanisms of action.

-

In Vivo Studies: Advancing lead compounds into preclinical animal models to evaluate their safety and efficacy in a physiological context.

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of this privileged scaffold can be unlocked.

References

-

Title: Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study Source: ResearchGate URL: [Link]

-

Title: Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study Source: MDPI URL: [Link]

-

Title: Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents Source: PubMed Central (PMC) URL: [Link]

-

Title: Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents Source: RSC Publishing URL: [Link]

-

Title: Synthetic routes to triazole benzoic acid compounds 1–17 Source: ResearchGate URL: [Link]

-

Title: Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid Source: PubMed Central (PMC) URL: [Link]

-

Title: Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid Source: PubMed URL: [Link]

-

Title: Synthetic routes of p-aminobenzoic acid derivatives having anti-inflammatory potential Source: ResearchGate URL: [Link]

-

Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: Frontiers in Molecular Biosciences URL: [Link]

-

Title: Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments Source: PubMed Central (PMC) URL: [Link]

-

Title: Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles Source: PubMed Central (PMC) URL: [Link]

-

Title: Synthesis of Fused Bicyclic[5][7][10]-Triazoles from Amino Acids Source: ACS Publications URL: [Link]

-

Title: Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications Source: MDPI URL: [Link]

-